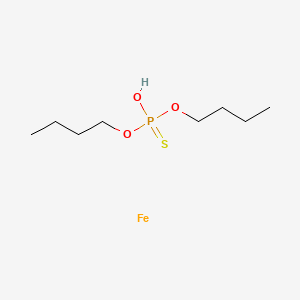
O,O-Dibutyl hydrogen phosphorothioate--iron (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) is a chemical compound that belongs to the class of phosphorothioates. These compounds are characterized by the substitution of one of the oxygen atoms in the phosphate group with a sulfur atom. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) typically involves the reaction of dibutyl phosphite with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution of the oxygen atom with sulfur. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phosphorothioate group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphines or other reduced phosphorus species.
Substitution: The dibutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) can yield sulfoxides or sulfones, while reduction can produce phosphines .
Aplicaciones Científicas De Investigación
O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of nucleic acids and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs and gene therapies.
Mecanismo De Acción
The mechanism of action of O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) involves its interaction with molecular targets such as enzymes and nucleic acids. The sulfur atom in the phosphorothioate group can form strong bonds with metal ions and other electrophilic species, influencing the compound’s reactivity and biological activity. The specific pathways and molecular targets involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) include other phosphorothioates such as:
- O,O-Diethyl hydrogen phosphorothioate
- O,O-Dimethyl hydrogen phosphorothioate
- O,O-Diphenyl hydrogen phosphorothioate
Uniqueness
What sets O,O-Dibutyl hydrogen phosphorothioate–iron (1/1) apart from these similar compounds is its specific alkyl groups (dibutyl) and its interaction with iron. These unique features impart distinct chemical and biological properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
58902-53-7 |
|---|---|
Fórmula molecular |
C8H19FeO3PS |
Peso molecular |
282.12 g/mol |
Nombre IUPAC |
dibutoxy-hydroxy-sulfanylidene-λ5-phosphane;iron |
InChI |
InChI=1S/C8H19O3PS.Fe/c1-3-5-7-10-12(9,13)11-8-6-4-2;/h3-8H2,1-2H3,(H,9,13); |
Clave InChI |
STDQPLMLXGKXHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOP(=S)(O)OCCCC.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


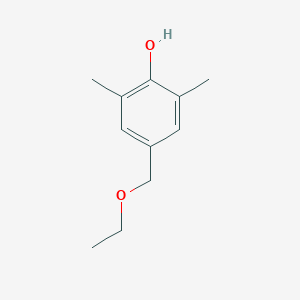
![Pyrido[2,3-e]-1,2,4-triazine, 3-hydrazino-3,4-dihydro-3-(methylthio)-](/img/structure/B14619195.png)
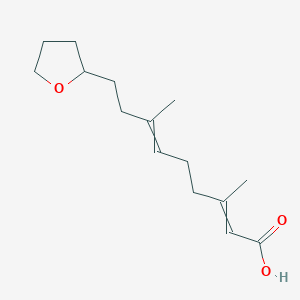
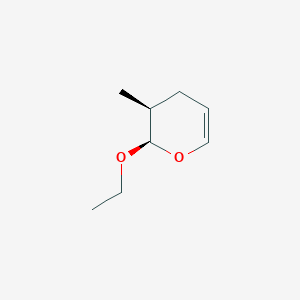

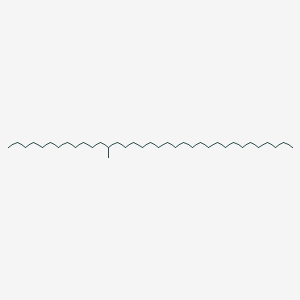
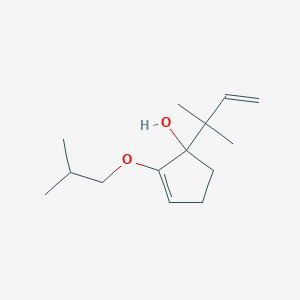
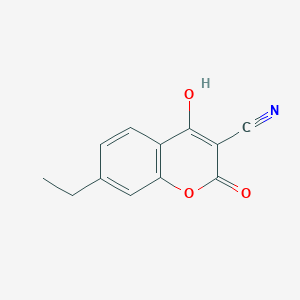
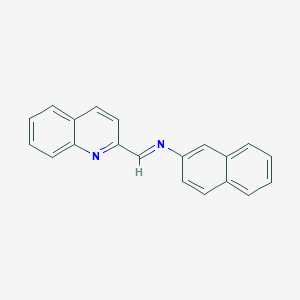

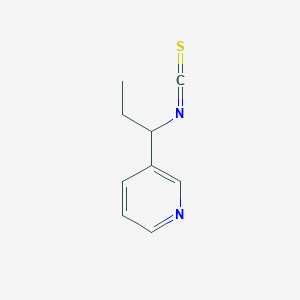
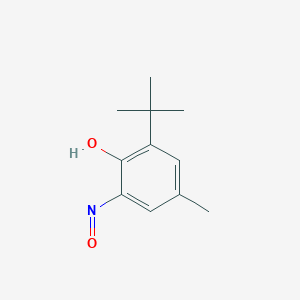
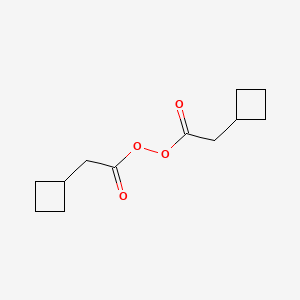
![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
